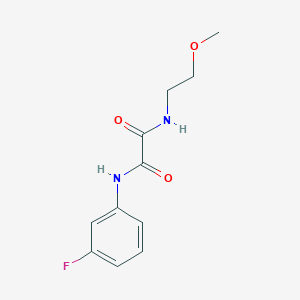

N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-17-6-5-13-10(15)11(16)14-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHCMEDYXOTVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide is primarily studied for its potential therapeutic applications. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases associated with abnormal cellular activities.

Therapeutic Applications

The therapeutic potential of this compound extends to several disease states:

- Cancer Treatment : The compound has shown promise in inhibiting pathways associated with tumor growth and metastasis. Its ability to modulate kinase activity makes it suitable for targeting cancers characterized by uncontrolled cell proliferation .

- Inflammatory Diseases : Research indicates that the compound may also have applications in treating inflammatory conditions, such as rheumatoid arthritis and psoriasis, by regulating immune cell activities .

- Cardiovascular Disorders : The modulation of cellular activities related to cardiovascular health could be another area of application, particularly in conditions like myocardial infarction and stroke .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require precise optimization of conditions. Key steps include:

- Formation of the Oxalamide Linkage : This involves reacting appropriate amines with oxalic acid derivatives under controlled conditions to achieve high yield and purity.

- Fluorination : The introduction of the fluorophenyl group is critical for enhancing the compound's biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in vitro. |

| Study 2 | Animal Models | Showed reduced tumor growth in xenograft models when treated with the compound. |

| Study 3 | Pharmacokinetics | Evaluated absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable profiles for further development. |

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, synthesis yields, and applications:

Key Observations:

Substituent Position and Bioactivity: The fluorine position on the aryl group significantly impacts electronic and steric properties. For example, compound 18 (2-fluorophenyl) and compound 28 (3-chloro-4-fluorophenyl) exhibit enhanced metabolic stability compared to non-halogenated analogs, likely due to reduced CYP-mediated oxidation . The methoxy group in 2-methoxyethyl (target compound) versus 4-methoxyphenethyl (compound 18) alters lipophilicity. Longer alkoxy chains (e.g., phenethyl) increase membrane permeability but may reduce aqueous solubility .

Synthetic Yields :

- Yields for disubstituted oxalamides vary widely (30–83%), influenced by steric hindrance and substituent reactivity. For instance, electron-withdrawing groups (e.g., –CN in compound 22) reduce yields (23%) due to slower amidation kinetics .

Functional Applications :

- Antiviral Activity : Thiazole-containing oxalamides (e.g., compound 15) show potent HIV entry inhibition (IC50: 0.8 µM), suggesting that the target compound’s 3-fluorophenyl group could enhance target binding via halogen interactions .

- Flavor Chemistry : S336’s pyridinylethyl and dimethoxybenzyl groups optimize umami receptor (hTAS1R1/hTAS1R3) activation, whereas the target compound’s simpler substituents may lack this specificity .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability:

- Hydroxyethyl vs. Methoxyethyl : Compound 15’s 2-hydroxyethyl group improves water solubility but may increase metabolic oxidation risk compared to the target compound’s 2-methoxyethyl group .

- Aryl Halogenation : Fluorine at the 3-position (target compound) versus 2-position (compound 18) reduces steric clash in enzyme-binding pockets, as seen in SCD1 inhibitors like compound 28 .

Metabolic Stability:

- Fluorinated aryl groups generally enhance resistance to CYP450-mediated degradation.

Biological Activity

N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes and analyzes the available literature regarding its biological activity, including mechanisms of action, binding affinity, and therapeutic implications.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group and a methoxyethyl substituent linked through an oxalamide moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and modulate the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit several mechanisms of action, particularly in relation to kinase modulation. For example, it has been noted that related compounds inhibit key kinase receptors such as c-Met, KDR, and c-Kit, which are involved in various signaling pathways associated with cancer progression and metastasis .

Anticancer Properties

- Inhibition of Kinase Activity : The compound has demonstrated the ability to inhibit kinase receptors, which are crucial in regulating cell proliferation and survival. This inhibition suggests potential applications in treating cancers characterized by abnormal kinase activity.

- Binding Studies : Molecular docking studies have shown that this compound can bind effectively to BSA (bovine serum albumin) and ctDNA (calf thymus DNA), indicating its potential as a therapeutic agent. The binding constants obtained from fluorescence quenching studies suggest moderate binding affinity, which is favorable for drug development .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of oxalamides exhibit low toxicity risks concerning mutagenicity and tumorigenicity. This profile is critical for evaluating the safety of potential therapeutic agents .

Case Study 1: Molecular Docking Analysis

A study conducted on a series of oxalamide derivatives, including this compound, utilized molecular docking techniques to assess binding interactions with target proteins. The results indicated that specific substitutions on the phenyl ring significantly influenced binding efficiency and selectivity towards BSA and ctDNA.

- Binding Affinity : The binding constant values suggested that certain derivatives exhibited stronger interactions with target proteins than others.

- Spectroscopic Analysis : Techniques such as UV-visible spectroscopy and circular dichroism were employed to confirm binding interactions, providing a comprehensive understanding of the molecular dynamics at play.

Case Study 2: In Vivo Efficacy

In vivo studies on related compounds have demonstrated promising anticancer effects in murine models. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FNO₃ |

| Molecular Weight | 263.28 g/mol |

| Binding Affinity (BSA) | Moderate (specific values needed) |

| Toxicity Risk | Low (mutagenicity, tumorigenicity) |

Q & A

Q. What are the standard synthetic routes for preparing N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide, and how do reaction conditions influence yield?

The compound can be synthesized via oxalamide coupling between 3-fluoroaniline and 2-methoxyethylamine derivatives. A typical procedure involves:

- Step 1 : Activation of oxalyl chloride with an acid chloride precursor in anhydrous tetrahydrofuran (THF) at 0°C under inert conditions.

- Step 2 : Dropwise addition of the amine (e.g., 3-fluoroaniline) with a base like triethylamine (TEA) to neutralize HCl byproducts.

- Step 3 : Purification via silica gel chromatography or recrystallization to isolate the product . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of amines to oxalyl chloride) and controlled temperature to minimize side reactions like dimerization, which can reduce yields by ~20% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (e.g., δ 7.32–7.11 ppm for aromatic protons) and methoxyethyl groups (e.g., δ 3.56 ppm for -OCH₂CH₃) .

- ¹⁹F NMR : Detects fluorine environments (e.g., δ -120 ppm for meta-fluorine) .

- HRMS : Validates molecular mass (e.g., [M+H]+ calculated for C₁₁H₁₂F₂N₂O₃: 281.0902) . Purity (>95%) should be confirmed via HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be tailored to suppress dimerization during synthesis?

Dimerization occurs via undesired amine-oxalyl chloride crosslinking. Mitigation strategies include:

- Low-temperature addition : Maintain 0–5°C during amine introduction to slow reactive intermediate formation .

- Excess oxalyl chloride : Use 1.5 equivalents to ensure complete amine activation before coupling .

- Dilute conditions : Reduce concentration (<0.1 M in THF) to limit intermolecular reactions . Monitoring via TLC or inline IR spectroscopy helps detect intermediates early .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should data be interpreted?

- Antiviral activity : Use HIV-1 pseudovirus entry assays (e.g., TZM-bl cells) to measure IC₅₀. Compare with analogs like N1-(4-chloro-3-fluorophenyl)-N2-...oxalamide, which showed IC₅₀ = 0.5 µM .

- Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) via fluorescent substrate (e.g., PHOME) hydrolysis. Fluorine substitution at the 3-position may enhance binding to hydrophobic enzyme pockets . Normalize activity to controls and validate with dose-response curves (R² > 0.95) .

Q. How do structural modifications to the fluorophenyl and methoxyethyl groups impact pharmacological properties?

- Fluorophenyl : Meta-fluorine improves metabolic stability by resisting CYP450 oxidation. Para-substitution reduces steric hindrance, enhancing target affinity (e.g., IC₅₀ improvement from 2.1 µM to 0.7 µM in HIV entry assays) .

- Methoxyethyl : The ether group increases solubility (logP reduction from 3.2 to 2.5) but may reduce blood-brain barrier penetration. Replace with polar groups (e.g., hydroxyethyl) to balance hydrophilicity .

Q. How should researchers resolve discrepancies in reported biological activities of oxalamides?

Contradictions often arise from:

- Purity variations : Impurities >5% (e.g., dimers) can skew activity. Validate purity via HPLC and NMR .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. TZM-bl) or enzyme sources (recombinant vs. native sEH) require standardization . Replicate studies with rigorous controls and report full synthetic protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.